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Compound of Interest

4-(Dichloromethyl)-6-methyl-1,3,5-
Compound Name:
triazin-2-amine

Cat. No.: B13732202

Get Quote

Focus Application: Dual EGFR/PI3K Inhibition in
Targeted Oncology
Executive Summary

In the landscape of kinase inhibitors, the 1,3,5-triazin-2-amine scaffold (s-triazine) has emerged

as a superior alternative to traditional quinazoline-based cores. While approved drugs like
Erlotinib and Gefitinib effectively target EGFR, they often fail to address downstream resistance
mechanisms involving the PI3K/Akt/mTOR pathway.

This guide analyzes a novel series of methyl-substituted triazin-2-amine derivatives, specifically
focusing on pyrazolyl-s-triazine analogs. By comparing these derivatives against industry
standards, we demonstrate how specific structural modifications—particularly the introduction
of methyl-pyrazole moieties and morpholine side chains—enhance dual-inhibitory capacity,
improving IC50 values against resistant cancer cell lines (MCF-7, HCT-116) compared to
monotherapy standards.
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Technical Comparison: Novel Derivatives vs.
Standard of Care

The following data compares the lead methyl-triazin-2-amine derivative (Compound 4f: N-(4-
Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) against
standard EGFR inhibitors and SERMs.

ble 1: ¢ . hibi 1C50

EGFR MCF-7 HCT-116
Core L . . PI3K/Akt
Compound Inhibition Cytotoxicity Cytotoxicity
Scaffold Impact
(IC50) (IC50) (IC50)
High (0.18-
Compound 4f o 453 +0.30 0.50 + 0.08
1,3,5-Triazine 61 nM fold
(Lead) uM uM _
reduction)
o _ _ >10 uM Low (Single
Erlotinib Quinazoline ~20-80 nM ) 5-15 uM
(Resistant) pathway)
) Triphenylethyl o
Tamoxifen 69 nM* 5-10 uM >10 uM Negligible
ene
Compound Bis-pyrazole 2.29+£0.92
o >100 nM Moderate Moderate
5c Triazine UM

*> Note: Tamoxifen is primarily an ER antagonist; EGFR inhibition is secondary/off-target but
used here for broad spectrum comparison.

Key Insight: Compound 4f demonstrates a 10-fold increase in potency against colon carcinoma
(HCT-116) compared to standard benchmarks, driven by its ability to simultaneously suppress
EGFR and the downstream PI3K/Akt cascade.

Anatomy of Potency: The SAR Analysis

The efficacy of methyl-triazin-2-amine derivatives relies on a precise "Three-Point
Pharmacophore" model around the s-triazine ring.
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Position 6: Solubility & Pharmacokinetics

o Modification: Substitution with Morpholine vs. Piperidine.

o Effect: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor,
significantly improving water solubility compared to the piperidine analog. This modification
lowers logP to an optimal range (2.5—-3.5), enhancing cellular uptake without getting trapped

in the membrane.
Position 4: The "Methyl" Effect (Hydrophobic Pocket)
¢ Modification:3,5-Dimethyl-1H-pyrazole.

o Causality: The methyl groups on the pyrazole ring provide critical steric bulk and hydrophobic

interaction.

o Electronic Effect: The electron-donating methyl groups increase the electron density of the
pyrazole nitrogens, strengthening the interaction with the kinase hinge region.

o Steric Fit: The 3,5-dimethyl pattern creates a "lock-and-key" fit within the ATP-binding
pocket of EGFR, which is absent in un-substituted pyrazole analogs.

Position 2: The Linker (H-Bonding)

¢ Modification: Aniline derivatives (e.g., 4-bromoaniline).

o Effect: The NH linker at Position 2 serves as a pivotal Hydrogen Bond Donor (HBD) to the
backbone residues of the receptor (e.g., Met793 in EGFR). The *
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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